molecular formula C23H19N3O4S B15035389 N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-3-methoxybenzamide

N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-3-methoxybenzamide

Cat. No.: B15035389
M. Wt: 433.5 g/mol
InChI Key: OXJQTENGXPDBOL-UHFFFAOYSA-N
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Description

3-[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]-1-(3-METHOXYBENZOYL)THIOUREA is a complex organic compound that features a benzoxazole moiety, which is known for its biological activity and applications in various fields such as chemistry, biology, and medicine. The compound’s structure includes a thiourea group, which is often associated with significant pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]-1-(3-METHOXYBENZOYL)THIOUREA typically involves the reaction of 5-(1,3-benzoxazol-2-yl)-2-methoxyphenylamine with 3-methoxybenzoyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]-1-(3-METHOXYBENZOYL)THIOUREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thioureas or ureas.

Scientific Research Applications

3-[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]-1-(3-METHOXYBENZOYL)THIOUREA has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its pharmacological properties, including potential anticancer activity.

    Industry: Utilized in the development of fluorescent dyes and materials.

Mechanism of Action

The mechanism of action of 3-[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]-1-(3-METHOXYBENZOYL)THIOUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole moiety can bind to active sites of enzymes, inhibiting their activity, while the thiourea group can interact with nucleophilic sites on proteins or DNA, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-2-(1,3-benzoxazol-2-yl)phenol
  • 2-(2-Hydroxyphenyl)benzoxazole
  • 2-(2-Hydroxyphenyl)benzothiazole

Uniqueness

3-[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]-1-(3-METHOXYBENZOYL)THIOUREA is unique due to its combination of a benzoxazole moiety and a thiourea group, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and interactions that are not observed in similar compounds.

Properties

Molecular Formula

C23H19N3O4S

Molecular Weight

433.5 g/mol

IUPAC Name

N-[[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl]-3-methoxybenzamide

InChI

InChI=1S/C23H19N3O4S/c1-28-16-7-5-6-14(12-16)21(27)26-23(31)25-18-13-15(10-11-19(18)29-2)22-24-17-8-3-4-9-20(17)30-22/h3-13H,1-2H3,(H2,25,26,27,31)

InChI Key

OXJQTENGXPDBOL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=S)NC(=O)C4=CC(=CC=C4)OC

Origin of Product

United States

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